9-bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indole-6(5H)-thione

Kinase inhibitor design Structure-activity relationship (SAR) Bioisosterism

9-Bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indole-6(5H)-thione (CAS 237430-35-2) is a synthetic small molecule belonging to the paullone class of cyclin-dependent kinase (CDK) inhibitors. It is a direct thione (C=S) analog of the prototypical paullone, kenpaullone (9-bromo-7,12-dihydroindolo[3,2-d]benzazepin-6(5H)-one, CAS 142273-20-9), where the C-6 carbonyl oxygen is replaced by sulfur.

Molecular Formula C16H11BrN2S
Molecular Weight 343.2 g/mol
CAS No. 237430-35-2
Cat. No. B3254394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indole-6(5H)-thione
CAS237430-35-2
Molecular FormulaC16H11BrN2S
Molecular Weight343.2 g/mol
Structural Identifiers
SMILESC1C2=C(C3=CC=CC=C3NC1=S)NC4=C2C=C(C=C4)Br
InChIInChI=1S/C16H11BrN2S/c17-9-5-6-14-11(7-9)12-8-15(20)18-13-4-2-1-3-10(13)16(12)19-14/h1-7,19H,8H2,(H,18,20)
InChIKeyMHKWLZUWJABEIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indole-6(5H)-thione (CAS 237430-35-2): A Structurally Distinct Thione-Based Paullone Analog for CDK-Focused Research


9-Bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indole-6(5H)-thione (CAS 237430-35-2) is a synthetic small molecule belonging to the paullone class of cyclin-dependent kinase (CDK) inhibitors [1]. It is a direct thione (C=S) analog of the prototypical paullone, kenpaullone (9-bromo-7,12-dihydroindolo[3,2-d][1]benzazepin-6(5H)-one, CAS 142273-20-9), where the C-6 carbonyl oxygen is replaced by sulfur [2]. This single-atom substitution creates a distinct chemical entity within a well-characterized pharmacophore, making it a valuable tool compound for structure-activity relationship (SAR) studies aimed at dissecting the role of the C-6 heteroatom in kinase inhibition, cellular potency, and pharmacokinetic behavior.

Why Kenpaullone Cannot Replace 9-Bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indole-6(5H)-thione in Focused Kinase Research


Within the paullone chemotype, the nature of the C-6 heteroatom is not an interchangeable feature; the ketone (C=O) and thione (C=S) functionalities impart significantly different electronic, steric, and hydrogen-bonding properties to the ATP-competitive pharmacophore [1]. The thione analog exhibits a larger van der Waals radius, altered dipole moment, and diminished hydrogen-bond acceptor capacity compared to the parent ketone, which directly impacts binding interactions within the ATP pocket of CDKs and glycogen synthase kinase-3β (GSK-3β) [2]. Generic substitution of the thione with kenpaullone or other paullones therefore risks invalidating SAR series, confounding selectivity profiling, and losing the opportunity to exploit sulfur-mediated interactions that may confer unique kinase inhibition profiles.

Quantitative Differentiation Evidence for CAS 237430-35-2 Against Closest Paullone Analogs


C-6 Ketone vs. Thione Structural Differentiation in the CDK1/GSK-3β Pharmacophore

The target compound is a C-6 thione analog of the well-characterized CDK inhibitor kenpaullone (C-6 ketone). The C=S bond is significantly longer (≈1.66 Å) than the C=O bond (≈1.22 Å), and sulfur has a larger van der Waals radius (1.80 Å) than oxygen (1.52 Å), altering steric and electronic complementarity within the ATP-binding cleft [1]. In paullone QSAR models, the C-6 substituent is a critical determinant of CDK1/cyclin B inhibitory activity, with electrostatic and steric fields strongly influencing potency [2]. The thione modification introduces a softer, more polarizable sulfur atom that can engage in distinct non-covalent interactions (e.g., chalcogen bonding) not available to the ketone, potentially shifting kinase selectivity profiles [1].

Kinase inhibitor design Structure-activity relationship (SAR) Bioisosterism

CDK1/Cyclin B Inhibition: Target Compound Anchored to a Well-Calibrated Scaffold

The paullone scaffold from which the target compound is derived has a firmly established CDK1/cyclin B inhibition baseline. The parent compound kenpaullone inhibits CDK1/cyclin B with an IC50 of 0.4 µM, while the unsubstituted paullone shows an IC50 of 7 µM, representing a 17.5-fold potency difference driven by the 9-bromo substituent [1]. The target compound retains the 9-bromo substitution critical for potency. In the comprehensive 3D-QSAR CoMSIA model built on 52 paullone entities, the steric and electrostatic fields around the C-6 position were identified as major contributors to CDK1/cyclin B inhibitory activity, indicating that the C-6 thione modification is expected to produce a quantifiable shift in IC50 relative to the ketone baseline [2].

CDK1 inhibition Cyclin-dependent kinase Antiproliferative activity

Patent-Backed Structural Enablement: Explicit Coverage of the Thione Analog in CDK Inhibitor Claims

The target compound is explicitly claimed and exemplified in US Patent 20020042412, which covers fused azepinone cyclin-dependent kinase inhibitors where the C-6 position can be oxygen or sulfur [1]. The patent lists '9-bromo-7,12-dihydro-indolo[3,2-d][1]benzazepin-6(5H)-thione' among its exemplified compounds, directly establishing it as a proprietary, structurally defined entity within a broader CDK inhibitor patent estate [1]. This explicit inclusion differentiates it from other paullone analogs that may fall outside the patent's structural scope.

Patent composition of matter Kinase inhibitor IP Chemical scaffold protection

High-Impact Application Scenarios for 9-Bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indole-6(5H)-thione (CAS 237430-35-2)


CDK1/GSK-3β Kinase Selectivity Profiling via C-6 Heteroatom SAR

Use the target compound alongside kenpaullone (C=O) in a parallel IC50 determination panel against CDK1/cyclin B, CDK2/cyclin A, CDK5/p25, and GSK-3β to quantify the impact of C=S substitution on kinase selectivity. The established CoMSIA models predict that electrostatic and steric alterations at C-6 will shift selectivity, making this compound an essential control for dissecting heteroatom contributions to paullone pharmacology [1].

Antiproliferative Activity Screening in the NCI-60 Cell Line Panel

Leverage the well-characterized NCI-60 screening dataset for kenpaullone as a direct comparator. Testing the thione analog in the same panel enables computation of differential GI50 values across tumor types, isolating the contribution of the C=S group to cellular potency and tumor-type selectivity [2].

Metabolic Stability and Pharmacokinetic Differentiation Studies

The thione functionality may confer altered metabolic stability relative to the ketone, particularly in oxidative environments. Comparative in vitro microsomal stability assays (human, mouse) between the thione analog and kenpaullone can reveal whether sulfur substitution reduces or enhances metabolic clearance, informing lead optimization strategies for paullone-derived therapeutics [2].

Quote Request

Request a Quote for 9-bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indole-6(5H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.